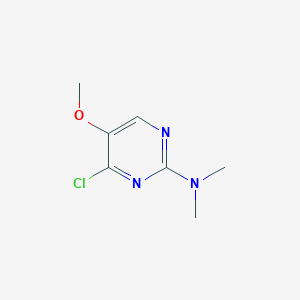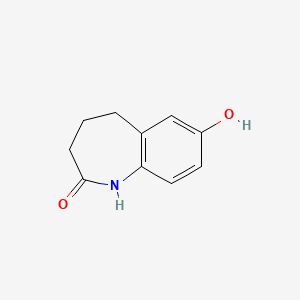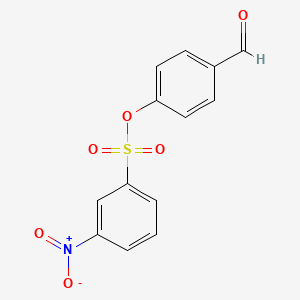![molecular formula C15H19N5O B2719956 (E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide CAS No. 2411337-08-9](/img/structure/B2719956.png)
(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a selective inhibitor of a protein kinase enzyme called PIM1, which is involved in various cellular processes such as cell growth, differentiation, and survival.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide involves the inhibition of PIM1 kinase activity. PIM1 kinase is known to play a crucial role in various cellular processes such as cell growth, differentiation, and survival. Overexpression of PIM1 kinase has been observed in various types of cancer, making it a potential target for anticancer therapy. This compound binds to the ATP-binding site of PIM1 kinase, thereby inhibiting its activity and leading to the inhibition of cell growth and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of PIM1 kinase activity. Inhibition of PIM1 kinase activity leads to the inhibition of cell growth and survival, making it a potential anticancer agent. Additionally, this compound has also been shown to have anti-inflammatory effects, making it a potential treatment option for various inflammatory disorders.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide in lab experiments include its selectivity for PIM1 kinase, which makes it a potential tool for studying the role of PIM1 kinase in various cellular processes. Additionally, the compound has been shown to have low toxicity, making it a safe option for lab experiments. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the research on (E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide. One potential direction is to investigate its potential applications in the treatment of various types of cancer. Additionally, further research can be conducted to explore its potential applications in the treatment of inflammatory disorders. Furthermore, the development of more soluble analogs of this compound can be explored to overcome its limited solubility in water. Finally, the potential side effects of this compound need to be thoroughly investigated to ensure its safety for use in humans.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide involves a series of chemical reactions. The starting material for the synthesis is 3-pyrazol-1-ylpyridin-2-amine, which is reacted with 2-bromo-1-(dimethylamino)ethene in the presence of a palladium catalyst to form the intermediate product. This intermediate product is then reacted with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to yield this compound.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit the activity of PIM1 kinase, which is overexpressed in various types of cancer. Therefore, this compound has been investigated as a potential anticancer agent. Additionally, this compound has also been studied for its potential applications in the treatment of various inflammatory disorders such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-19(2)10-4-7-15(21)17-12-13-14(6-3-8-16-13)20-11-5-9-18-20/h3-9,11H,10,12H2,1-2H3,(H,17,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAGWUZTSWFAHX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=C(C=CC=N1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=C(C=CC=N1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2719874.png)

![3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid](/img/structure/B2719880.png)
![5,6-dichloro-N-[2-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2719882.png)
![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide](/img/structure/B2719886.png)
![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)


![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)


![8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719896.png)